The compound is a cyclic peptide derivative, specifically a dimer of a tetrapeptide that includes the amino acids Tyrosine, Proline, and Phenylalanine. This compound is notable for its structural and functional properties, which are relevant in various biochemical applications, particularly in the field of pharmacology and peptide synthesis. The compound can be classified under cyclic peptides due to its unique ring structure formed by the linkage of two identical peptide units.
The synthesis of this compound is often derived from established methodologies for peptide synthesis, including solid-phase peptide synthesis and solution-phase techniques. It falls under the classification of peptidomimetics, which are compounds designed to mimic the biological activity of peptides while offering enhanced stability or bioavailability.
The synthesis of typically employs solid-phase peptide synthesis techniques. The process involves several key steps:
The synthesis may also involve modifications to enhance stability or biological activity, such as incorporating non-natural amino acids or altering the backbone structure to improve pharmacokinetic properties .
The molecular structure of consists of two identical peptide units linked by a methylene bridge. The general formula can be represented as:
The compound can participate in various chemical reactions, including:
The mechanism of action for primarily involves its interaction with opioid receptors in the human body. This compound acts as an agonist at mu-opioid receptors, which are crucial for pain modulation and analgesic effects.
Studies indicate that modifications in the sequence or structure can significantly alter binding affinity and efficacy at these receptors. For example, variations in chirality or substituents on the phenylalanine residue can influence receptor interactions .
Relevant analyses such as circular dichroism have shown that structural conformations can be significantly affected by environmental factors like pH and solvent polarity .
The compound has several applications in scientific research:
The conceptual foundation for designing multitarget opioid ligands centers on the designed multiple ligands (DMLs) approach, which strategically combines pharmacophores with distinct receptor subtype selectivities into a single molecule. This framework emerged from observations that co-administration of mu-opioid receptor agonists and delta-opioid receptor antagonists produces synergistic analgesia while attenuating tolerance development. The [Tyr-Pro-Phe-NH-CH2-]₂ scaffold operationalizes this concept through its incorporation of two key structural elements: (1) the mu-opioid receptor agonist pharmacophore derived from endomorphin-2 (Tyr-Pro-Phe-Phe), and (2) the delta-opioid receptor antagonist moiety represented by the Dmt-Tic (2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore [3].
Critical to the success of such bifunctional ligands is the chemical spacer connecting these pharmacophores. The ethylenediamine bridge (-NH-CH₂-CH₂-NH-) in [Tyr-Pro-Phe-NH-CH2-]₂ serves as a precisely engineered tether that maintains optimal spatial separation and conformational flexibility between the terminal pharmacophores. This molecular architecture allows simultaneous engagement with both mu-opioid and delta-opioid receptors while preserving the inherent activity profiles of each domain. The spacer length is optimized to prevent steric hindrance at receptor binding sites while ensuring that the pharmacophores can adopt their bioactive conformations. This design principle represents a significant advancement over earlier dimeric ligands, which often featured suboptimal connections that compromised receptor recognition or functional activity [3] [4].
The structural sophistication of [Tyr-Pro-Phe-NH-CH2-]₂ extends beyond simple pharmacophore linkage. Its design incorporates peptidomimetic strategies to enhance metabolic stability and bioavailability. Key features include the C-terminal modification (-NH-CH₂-) that replaces the conventional carboxylic acid, reducing susceptibility to carboxypeptidase degradation. This modification exemplifies the transition from first-generation linear peptides to advanced pseudopeptides with improved pharmaceutical properties. The dimeric structure further enhances receptor engagement through potential multivalent binding effects, a concept supported by pharmacological evidence demonstrating enhanced potency in bivalent ligands targeting opioid receptor complexes [3] [4].
The combination of mu-opioid receptor agonism and delta-opioid receptor antagonism in a single molecule addresses fundamental limitations of conventional opioid analgesics. Extensive preclinical evidence indicates that delta-opioid receptor antagonists selectively inhibit the development of tolerance to and dependence on mu-opioid receptor agonists without compromising their acute analgesic effects. This pharmacological synergy stems from the functional interaction between these receptor subtypes within neural circuits governing pain processing and adaptation. Chronic mu-opioid receptor activation triggers neuroadaptive changes that are modulated by delta-opioid receptor activity, leading to diminished analgesic response over time [3].
The molecular basis for this interaction involves receptor heterodimerization and intracellular signaling crosstalk. When mu-opioid and delta-opioid receptors form heteromeric complexes, their pharmacological properties differ significantly from individual homomeric receptors. Delta-opioid receptor antagonists can allosterically modulate mu-opioid receptor signaling within these complexes, stabilizing conformations that favor G-protein coupling over β-arrestin recruitment. This preferential signaling pathway enhances analgesic efficacy while reducing internalization and downstream adaptive changes that contribute to tolerance. The [Tyr-Pro-Phe-NH-CH2-]₂ derivative H-Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH-Tic-Dmt exemplifies this principle, maintaining high mu-opioid receptor affinity (Kᵢ = 1.03 nM) and potent mu-opioid receptor agonist activity in the guinea pig ileum assay (EC₅₀ = 1.85 nM) while simultaneously exhibiting potent delta-opioid receptor antagonism (Kₑ = 0.45 nM in mouse vas deferens) [3].
Table 1: Receptor Binding and Functional Activity Profile of H-Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH-Tic-Dmt
Parameter | μ-Opioid Receptor | δ-Opioid Receptor |
---|---|---|
Binding Affinity (Kᵢ, nM) | 1.03 | 1.45 |
Functional Activity | Agonist (EC₅₀ = 1.85 nM) | Antagonist (Kₑ = 0.45 nM) |
Receptor Selectivity (μ/δ ratio) | 1.4 | - |
The balanced receptor affinity ratio (μ/δ ≈ 1.4) observed in binding studies is particularly significant. This near-equilibrium allows simultaneous engagement of both receptor subtypes at similar concentrations, creating the optimal conditions for functional interaction. The compound's ability to retain the high mu-opioid receptor affinity characteristic of endomorphin-2 (Kᵢ = 0.69 nM) while incorporating potent delta-opioid receptor antagonism comparable to the reference compound Dmt-Tic-NH₂ (Kᵢ = 1.22 nM) demonstrates successful integration of dual pharmacologies within a single molecule. This pharmacological profile translates to in vivo effects characterized by sustained analgesia without progressive dose escalation, addressing a critical limitation of conventional mu-opioid receptor-selective analgesics [3].
The evolution of peptide-based bifunctional opioid ligands reflects progressive refinement in molecular design strategies. Early approaches focused on chimeric peptides created by simple fusion of existing peptide sequences, often resulting in compounds with compromised receptor recognition or unpredictable pharmacology. The transition to rational spacer-incorporated designs represented a significant advancement, beginning with pseudotetrapeptides like DIPP[Ψ] that combined mu-opioid receptor agonist and delta-opioid receptor antagonist properties through local modifications rather than distinct pharmacophores. These proof-of-concept compounds demonstrated reduced tolerance and physical dependence in rodent models but exhibited suboptimal receptor selectivity profiles [3].
A transformative development emerged with the tail-to-tail dimerization strategy applied to established pharmacophores. The 1990s saw innovations such as the μ-selective dermorphin analogues and δ-selective enkephalin dimers connected through various alkane bridges. These investigations established critical structure-activity relationships for spacer length and composition. Ethylene glycol chains, aliphatic diamines, and polyethylene glycol linkers were systematically evaluated, revealing that optimal spacer length (typically equivalent to 16-22 atoms) was essential for preserving activity at both target receptors. The ethylenediamine spacer incorporated in [Tyr-Pro-Phe-NH-CH2-]₂ represents the culmination of this optimization process, providing sufficient length and flexibility without introducing excessive hydrophobicity or steric bulk [3] [4].
Table 2: Evolution of Key Bifunctional Opioid Ligand Designs
Generation | Representative Compounds | Design Approach | Limitations |
---|---|---|---|
First Generation (1980s-1990s) | Dermorphin-enkephalin hybrids | Linear sequence fusion | Loss of receptor selectivity; proteolytic instability |
Second Generation (1990s-2000s) | DIPP[Ψ]; H-Dmt-Tic-Gly-NH-Bzl | Local modifications | Imbalanced μ/δ activity; partial δ agonist activity |
Third Generation (2000s-present) | H-Tyr-Pro-Phe-Phe-NH-CH₂-CH₂-NH-Tic-Dmt; [Tyr-Pro-Phe-NH-CH₂-]₂ derivatives | Tail-to-tail spacer linkage | Synthetic complexity; formulation challenges |
The integration of the endomorphin-2 pharmacophore into bifunctional ligands marked another milestone. Endomorphins offered advantages over other mu-opioid receptor agonists due to their high receptor selectivity and potent analgesia, but their therapeutic potential was limited by rapid degradation and poor blood-brain barrier penetration. By incorporating the core tetrapeptide sequence Tyr-Pro-Phe-Phe within bifunctional scaffolds, researchers preserved the beneficial pharmacological profile while enhancing stability through C-terminal modification. The [Tyr-Pro-Phe-NH-CH2-]₂ architecture specifically addresses metabolic stability through the replacement of the C-terminal carboxylic acid with a methylene group, reducing susceptibility to carboxypeptidase cleavage while maintaining receptor recognition [3] [4].
The most sophisticated development in this field is the asymmetric dimeric design exemplified by [Tyr-Pro-Phe-NH-CH2-]₂ derivatives. Unlike earlier symmetric dimers, these compounds incorporate distinct pharmacophores at each terminus, enabling precise tuning of μ-agonist and δ-antagonist activities independently. This approach represents a significant advancement over homodimers like bis-[H-Dmt-NH(CH₂)ₙ]-2(1H)pyrazinone derivatives, which inherently linked identical pharmacophores. The structural asymmetry allows optimization of each domain's binding interactions without mutual compromise, creating ligands with finely balanced dual activities. This design paradigm has established a new standard for opioid DML development, demonstrating unprecedented preservation of parent peptide activities as confirmed through rigorous pharmacological evaluation [3].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3